molecular formula C20H25N3O5 B3825123 N~2~-cyclohexyl-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate

N~2~-cyclohexyl-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate

Cat. No. B3825123
M. Wt: 387.4 g/mol
InChI Key: SEPJTVXXMVMHJK-UHFFFAOYSA-N
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Description

“N~2~-cyclohexyl-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate” is a complex organic compound. It likely contains a cyclohexyl group (a six-membered carbon ring), a 2-methyl-4-quinolinyl group (a type of aromatic heterocycle), and a glycinamide group (related to the amino acid glycine). The “oxalate” part suggests it’s a salt of oxalic acid .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinoline ring, the introduction of the methyl group, and the coupling with the cyclohexyl and glycinamide groups. Without specific literature or patents, it’s difficult to provide a detailed synthesis route .


Molecular Structure Analysis

The molecular structure would be based on the connectivity of these groups. The quinoline would likely contribute significant aromatic character, and the cyclohexyl group could add some three-dimensionality to the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The quinoline ring might be susceptible to electrophilic aromatic substitution, while the amide could potentially undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure. For example, the presence of the polar amide could increase solubility in polar solvents, while the cyclohexyl group could increase solubility in nonpolar solvents .

Mechanism of Action

Without specific information on the biological activity of this compound, it’s hard to predict its mechanism of action. It could potentially interact with biological targets via the quinoline or amide groups .

Safety and Hazards

As with any chemical, handling should be done with appropriate safety precautions. Without specific toxicity data, it’s hard to comment on potential hazards .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential biological activity. This could involve in vitro testing, computational modeling, and potentially in vivo studies .

properties

IUPAC Name

2-(cyclohexylamino)-N-(2-methylquinolin-4-yl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O.C2H2O4/c1-13-11-17(15-9-5-6-10-16(15)20-13)21-18(22)12-19-14-7-3-2-4-8-14;3-1(4)2(5)6/h5-6,9-11,14,19H,2-4,7-8,12H2,1H3,(H,20,21,22);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPJTVXXMVMHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)CNC3CCCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclohexylamino)-N-(2-methylquinolin-4-yl)acetamide;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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